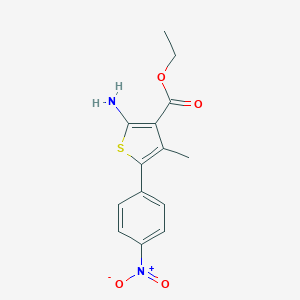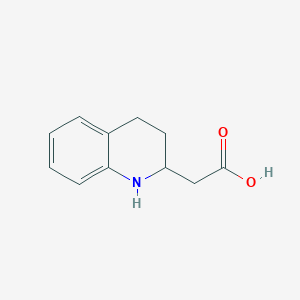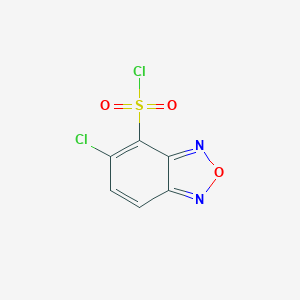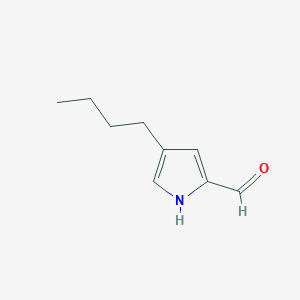![molecular formula C10H12N2O2 B061738 2-Isopropyl-1H-benzo[d]imidazole-4,6-diol CAS No. 192696-44-9](/img/structure/B61738.png)
2-Isopropyl-1H-benzo[d]imidazole-4,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropyl-1H-benzo[d]imidazole-4,6-diol, also known as IBID, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IBID is a benzimidazole derivative that possesses unique chemical and physical properties, making it an attractive candidate for various applications in the field of medicine.
Wirkmechanismus
The mechanism of action of 2-Isopropyl-1H-benzo[d]imidazole-4,6-diol is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in inflammation and oxidative stress, as well as the activation of apoptotic pathways in cancer cells. 2-Isopropyl-1H-benzo[d]imidazole-4,6-diol has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory prostaglandins, and increase the activity of superoxide dismutase and catalase, two antioxidant enzymes. Additionally, 2-Isopropyl-1H-benzo[d]imidazole-4,6-diol has been shown to upregulate the expression of pro-apoptotic genes and downregulate the expression of anti-apoptotic genes in cancer cells.
Biochemische Und Physiologische Effekte
2-Isopropyl-1H-benzo[d]imidazole-4,6-diol has been shown to have a variety of biochemical and physiological effects, including the inhibition of inflammation and oxidative stress, induction of apoptosis in cancer cells, and modulation of immune function. 2-Isopropyl-1H-benzo[d]imidazole-4,6-diol has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, 2-Isopropyl-1H-benzo[d]imidazole-4,6-diol has been shown to induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic pathways.
Vorteile Und Einschränkungen Für Laborexperimente
2-Isopropyl-1H-benzo[d]imidazole-4,6-diol has several advantages for lab experiments, including its high purity and stability, making it suitable for various assays and experiments. Additionally, 2-Isopropyl-1H-benzo[d]imidazole-4,6-diol has been shown to have low toxicity and few side effects, making it a safe compound for use in vitro and in vivo. However, 2-Isopropyl-1H-benzo[d]imidazole-4,6-diol has some limitations, including its relatively high cost and limited availability, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-Isopropyl-1H-benzo[d]imidazole-4,6-diol, including the development of novel synthetic methods to increase its yield and reduce its cost, the exploration of its potential therapeutic applications in various diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of 2-Isopropyl-1H-benzo[d]imidazole-4,6-diol derivatives with improved potency and selectivity may lead to the discovery of new drugs for the treatment of various diseases.
Synthesemethoden
2-Isopropyl-1H-benzo[d]imidazole-4,6-diol can be synthesized through a multistep process involving the condensation of 2-nitrophenylacetic acid with isopropylamine, followed by reduction of the nitro group to an amino group, and finally, cyclization to form the benzimidazole ring. This synthesis method has been optimized to produce high yields of pure 2-Isopropyl-1H-benzo[d]imidazole-4,6-diol, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
2-Isopropyl-1H-benzo[d]imidazole-4,6-diol has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, antioxidant, and antitumor properties. 2-Isopropyl-1H-benzo[d]imidazole-4,6-diol has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and reduce oxidative stress by increasing the activity of antioxidant enzymes. Additionally, 2-Isopropyl-1H-benzo[d]imidazole-4,6-diol has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Eigenschaften
CAS-Nummer |
192696-44-9 |
|---|---|
Produktname |
2-Isopropyl-1H-benzo[d]imidazole-4,6-diol |
Molekularformel |
C10H12N2O2 |
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
2-propan-2-yl-1H-benzimidazole-4,6-diol |
InChI |
InChI=1S/C10H12N2O2/c1-5(2)10-11-7-3-6(13)4-8(14)9(7)12-10/h3-5,13-14H,1-2H3,(H,11,12) |
InChI-Schlüssel |
UCVJHROVJNZWQY-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC2=C(N1)C=C(C=C2O)O |
Kanonische SMILES |
CC(C)C1=NC2=C(N1)C=C(C=C2O)O |
Synonyme |
1H-Benzimidazole-4,6-diol,2-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



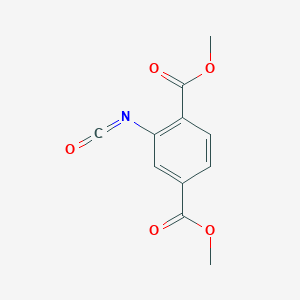
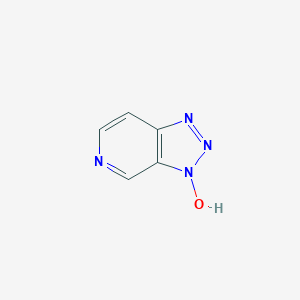
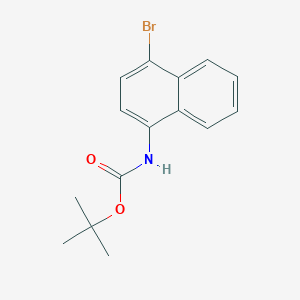
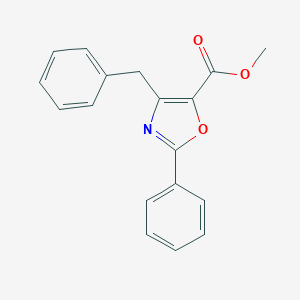

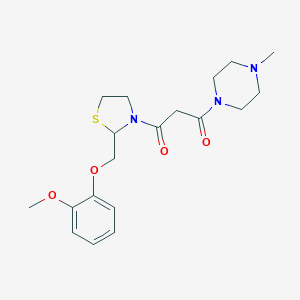

![3-Oxo-N-(2-oxo-2H-benzo[d]imidazol-5-yl)butanamide](/img/structure/B61676.png)
